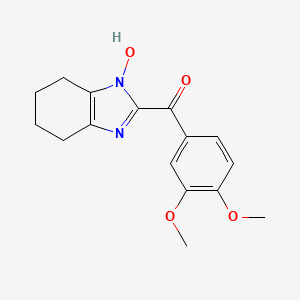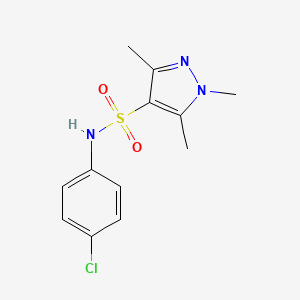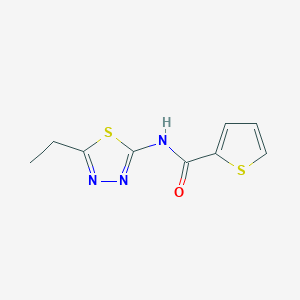
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide, also known as CX717, is a novel compound that has gained attention for its potential cognitive enhancing effects. CX717 belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mécanisme D'action
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that play a critical role in synaptic plasticity and learning and memory processes in the brain. By enhancing the activity of AMPA receptors, N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide increases the strength and duration of excitatory synaptic transmission, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive enhancing effects, N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has been shown to have other biochemical and physiological effects. It has been found to increase the release of acetylcholine, dopamine, and noradrenaline in the brain, which are neurotransmitters involved in attention, arousal, and motivation. N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has also been shown to increase cerebral blood flow and oxygen consumption in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is its ability to improve cognitive function without causing significant side effects or toxicity. It has also been shown to have a wide therapeutic window, meaning that it can be administered at high doses without causing adverse effects. However, one limitation of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is its relatively short half-life, which requires frequent dosing to maintain its effects.
Orientations Futures
There are several potential future directions for research on N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another direction is the investigation of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide as a potential treatment for cognitive impairment associated with traumatic brain injury and stroke. Additionally, the use of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide in combination with other cognitive enhancers, such as cholinesterase inhibitors and NMDA receptor antagonists, is an area of potential research.
Méthodes De Synthèse
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide can be synthesized through a multistep process involving the reaction of cyclooctanone with 4-methoxy-2-bromoacetophenone, followed by the reaction of the resulting compound with hydroxylamine hydrochloride to form the oxime. The oxime is then reduced with sodium borohydride to form the amine, which is subsequently acetylated with acetic anhydride to yield N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide.
Applications De Recherche Scientifique
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has been extensively studied in preclinical and clinical trials for its potential cognitive enhancing effects. It has been shown to improve memory, attention, and learning in animal models and healthy human subjects. N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has also been investigated as a potential treatment for cognitive impairment associated with aging, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-14-10-7-11-18(16(14)20)12-15(19)17-13-8-5-3-2-4-6-9-13/h7,10-11,13H,2-6,8-9,12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJRKQWQDNGFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN(C1=O)CC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B5690990.png)

![(3aR*,6aR*)-2-acetyl-5-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5691007.png)
![[2-(4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethyl]methylamine dihydrochloride](/img/structure/B5691016.png)
![(2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5691020.png)
![2-[(cyclohexylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5691025.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691042.png)

![4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B5691049.png)
![7-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691052.png)
![2-({2-[1-(2-thienylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5691059.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5691073.png)
![7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691087.png)